molecular formula C11H12N2O2 B15273567 6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid

6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B15273567
M. Wt: 204.22 g/mol
InChI Key: DDUIFERZBHOGQJ-UHFFFAOYSA-N
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Description

6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and an amino group linked to a pent-3-yn-1-yl chain at the 6-position. Pyridinecarboxylic acids are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with pent-3-yn-1-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit key enzymes in metabolic pathways, leading to the modulation of cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the pent-3-yn-1-ylamino group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinecarboxylic acids and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-(pent-3-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-7-12-10-6-5-9(8-13-10)11(14)15/h5-6,8H,4,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

DDUIFERZBHOGQJ-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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